molecular formula C19H21NO5 B1222128 N-trans-Feruloylmethoxytyramine; trans-Feruloylmethoxytyramine; trans-N-Feruloyl-3-O-methyldopamine

N-trans-Feruloylmethoxytyramine; trans-Feruloylmethoxytyramine; trans-N-Feruloyl-3-O-methyldopamine

Cat. No. B1222128
M. Wt: 343.4 g/mol
InChI Key: GRXBVKANHNUZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-trans-Feruloylmethoxytyramine;  trans-Feruloylmethoxytyramine;  trans-N-Feruloyl-3-O-methyldopamine is a natural product found in Mitrephora thorelii, Physalis sordida, and other organisms with data available.

Scientific Research Applications

Isolation and Structure Elucidation

Biological Activities

  • Lipid Accumulation Inhibition : Research on phenolic amides derived from sugar beet seeds, including N-trans-feruloyl-3-O-methyldopamine, showed inhibitory effects on triglyceride accumulation in adipocytes and pancreatic lipase activity, suggesting potential applications in metabolic disorders (Kanazawa, Fukushi, & Chiji, 2018).
  • Anti-inflammatory Effects : Compounds like N-trans-feruloyltyramine and related phenolic amides from Beta vulgaris seeds exhibited modest inhibitory activity on nitric oxide production in inflammatory cell models, highlighting their potential anti-inflammatory properties (Kim, Han, Lee, Kim, & Kim, 2003).
  • Neuroprotective and Antioxidant Activities : These compounds have shown weak anti-acetylcholinesterase activity, indicating potential neuroprotective effects (Othman et al., 2021). Furthermore, N-trans-Feruloyldopamine exhibited significant acetylcholinesterase inhibition and antioxidant activity, suggesting its therapeutic potential in neurodegenerative diseases (Dizdar, Vidic, Požgan, Štefane, & Maksimović, 2018).

Antimicrobial and Cytotoxic Effects

  • Some studies have highlighted the antimicrobial and cytotoxic properties of N-trans-Feruloylmethoxytyramine and related compounds. For example, in Achyranthes ferruginea, the compound showed notable antimicrobial activities against bacteria and fungi and significant cytotoxicity (Rahman, Alam, Sadik, Islam, Khondkar, Hossain, & Rashid, 2007).

Potential Applications in Alzheimer's Disease

  • Research indicates that these compounds may have therapeutic potential in Alzheimer's disease, as they exhibit inhibitory effects on enzymes and proteins relevant to the disease's pathology (Othman, Sayed, Amen, & Shimizu, 2022).

properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-24-17-11-13(3-6-15(17)21)5-8-19(23)20-10-9-14-4-7-16(22)18(12-14)25-2/h3-8,11-12,21-22H,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXBVKANHNUZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Feruloyl-3-methoxytyramine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-trans-Feruloylmethoxytyramine; trans-Feruloylmethoxytyramine; trans-N-Feruloyl-3-O-methyldopamine
Reactant of Route 2
Reactant of Route 2
N-trans-Feruloylmethoxytyramine; trans-Feruloylmethoxytyramine; trans-N-Feruloyl-3-O-methyldopamine
Reactant of Route 3
Reactant of Route 3
N-trans-Feruloylmethoxytyramine; trans-Feruloylmethoxytyramine; trans-N-Feruloyl-3-O-methyldopamine
Reactant of Route 4
Reactant of Route 4
N-trans-Feruloylmethoxytyramine; trans-Feruloylmethoxytyramine; trans-N-Feruloyl-3-O-methyldopamine
Reactant of Route 5
N-trans-Feruloylmethoxytyramine; trans-Feruloylmethoxytyramine; trans-N-Feruloyl-3-O-methyldopamine
Reactant of Route 6
N-trans-Feruloylmethoxytyramine; trans-Feruloylmethoxytyramine; trans-N-Feruloyl-3-O-methyldopamine

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